3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid is an organic compound that features a tetrahydrothiopyran ring, an ethyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid typically involves the following steps:
Formation of Tetrahydro-2H-thiopyran-4-ylamine: This intermediate can be synthesized by the hydrogenation of 3,4-dihydro-2H-thiopyran using a catalyst such as Raney nickel.
Coupling with 2-Methylpropanoic Acid: The final step involves coupling the ethyl(tetrahydro-2H-thiopyran-4-yl)amine with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticonvulsant activities.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the growth of microbial cells by interfering with essential enzymes or cellular processes . The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate
- 4-[Methyl(tetrahydro-2H-thiopyran-4-yl)amino]-4-oxobutanoic acid
Uniqueness
3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid is unique due to its combination of a tetrahydrothiopyran ring, an ethyl group, and a propanoic acid moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H21NO2S |
---|---|
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
3-[ethyl(thian-4-yl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H21NO2S/c1-3-12(8-9(2)11(13)14)10-4-6-15-7-5-10/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
ZBUZFOQHDFVPHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)C(=O)O)C1CCSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.